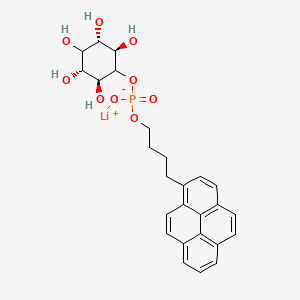
1-Pyrenebutyl myo-inositol 1-phosphate*L ithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrenebutyl myo-inositol 1-phosphate lithium is a chemical compound with the molecular formula C26H28O9PLi. It is a derivative of myo-inositol, a type of sugar alcohol, and is often used in various scientific research applications due to its unique properties. The compound is known for its fluorescent properties, making it useful in biochemical and cellular studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrenebutyl myo-inositol 1-phosphate lithium typically involves the esterification of myo-inositol with 1-pyrenebutanol, followed by phosphorylation. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is then treated with lithium salts to obtain the lithium derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrenebutyl myo-inositol 1-phosphate lithium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various pyrene derivatives and substituted inositol phosphates .
Wissenschaftliche Forschungsanwendungen
1-Pyrenebutyl myo-inositol 1-phosphate lithium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in studying molecular interactions and dynamics.
Biology: Employed in cellular imaging and tracking due to its fluorescent properties.
Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of biosensors and other analytical devices.
Wirkmechanismus
The mechanism of action of 1-Pyrenebutyl myo-inositol 1-phosphate lithium involves its interaction with cellular components. The compound’s fluorescent properties allow it to bind to specific molecular targets, enabling the visualization of cellular processes. The phosphate group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Myo-inositol 1-phosphate: A precursor in the biosynthesis of inositol phosphates.
1-Pyrenebutanol: A fluorescent compound used in similar applications.
Inositol hexakisphosphate (IP6): Known for its role in cellular signaling and phosphate storage.
Uniqueness: 1-Pyrenebutyl myo-inositol 1-phosphate lithium stands out due to its combined fluorescent and phosphate-binding properties, making it a versatile tool in various research fields .
Eigenschaften
Molekularformel |
C26H28LiO9P |
|---|---|
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
lithium;[(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 4-pyren-1-ylbutyl phosphate |
InChI |
InChI=1S/C26H29O9P.Li/c27-21-22(28)24(30)26(25(31)23(21)29)35-36(32,33)34-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16;/h3,5-12,21-31H,1-2,4,13H2,(H,32,33);/q;+1/p-1/t21?,22-,23+,24+,25-,26?; |
InChI-Schlüssel |
ZUXRBZZWQOMJAV-GVRFRGSZSA-M |
Isomerische SMILES |
[Li+].C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)([O-])OC5[C@@H]([C@H](C([C@H]([C@@H]5O)O)O)O)O |
Kanonische SMILES |
[Li+].C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)([O-])OC5C(C(C(C(C5O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


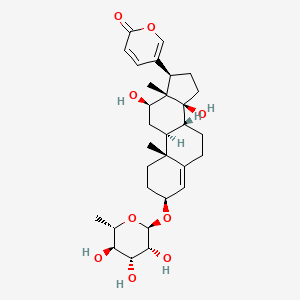
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)

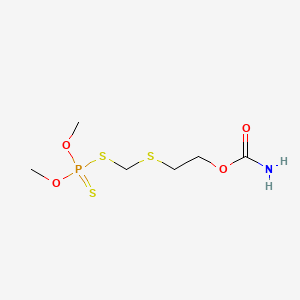
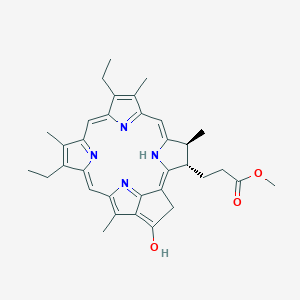
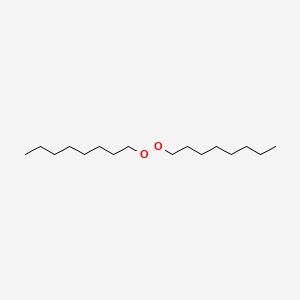
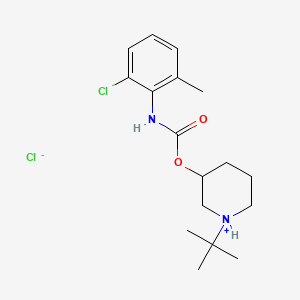
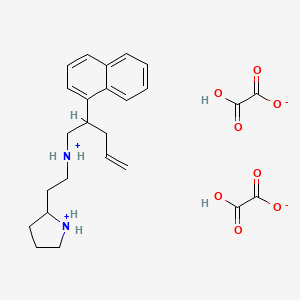


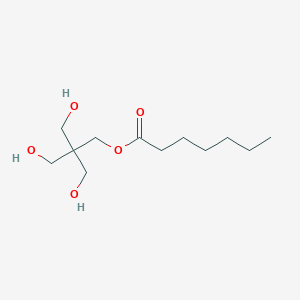
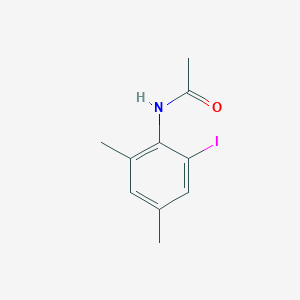
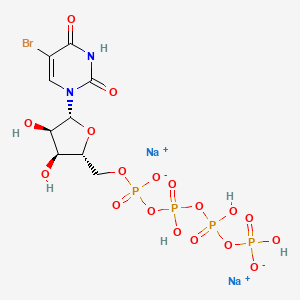
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
